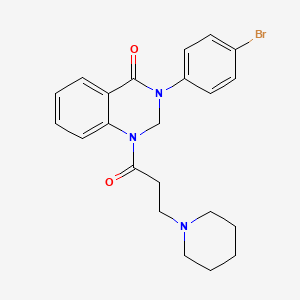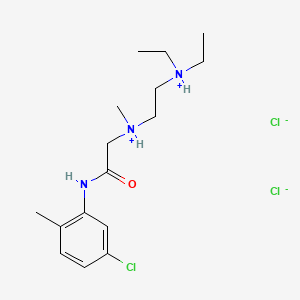
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine is a complex compound that features two copper atoms coordinated with 2,2-dimethylpropanoate and pyridine-2,6-diamine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine typically involves the reaction of copper(I) chloride with a tethered pyridine diimine ligand. This reaction yields a μ-chlorido bridged cationic dicopper(I) complex . The geometric constraints of the ligand foster attractive van der Waals interactions between the coplanar pyridine units .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: Reduction reactions can revert the copper to its lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dicopper(II) complexes, while reduction reactions may produce dicopper(I) complexes.
Scientific Research Applications
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound’s ability to mimic certain biological enzymes makes it useful in biomimetic studies.
Medicine: Research is ongoing into its potential use in medical applications, particularly in the development of new therapeutic agents.
Industry: It is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine exerts its effects involves the coordination of the copper atoms with the ligands, which facilitates various chemical reactions. The molecular targets and pathways involved include electron transfer processes and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- Dicopper;2,2-dimethylpropanoate;2,3-dimethylpyridine
- 2,6-Bis(diphenylphosphino)pyridine
Uniqueness
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine is unique due to its specific ligand coordination and the resulting geometric constraints, which foster attractive van der Waals interactions between the coplanar pyridine units . This unique structure imparts distinct chemical and physical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C30H50Cu2N6O8 |
|---|---|
Molecular Weight |
749.8 g/mol |
IUPAC Name |
dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine |
InChI |
InChI=1S/2C5H7N3.4C5H10O2.2Cu/c2*6-4-2-1-3-5(7)8-4;4*1-5(2,3)4(6)7;;/h2*1-3H,(H4,6,7,8);4*1-3H3,(H,6,7);;/q;;;;;;2*+2/p-4 |
InChI Key |
IEVNNCLBTWOMHI-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].C1=CC(=NC(=C1)N)N.C1=CC(=NC(=C1)N)N.[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)
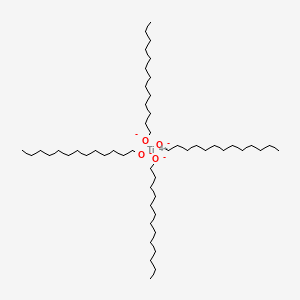

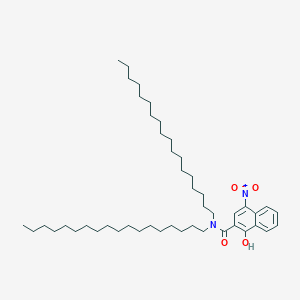
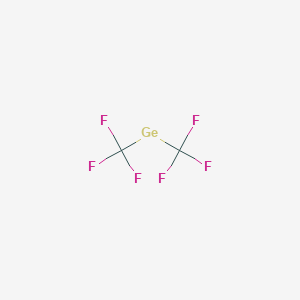

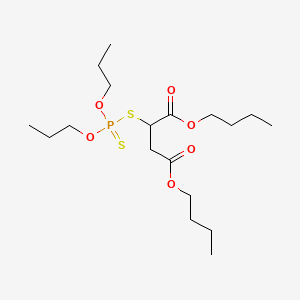
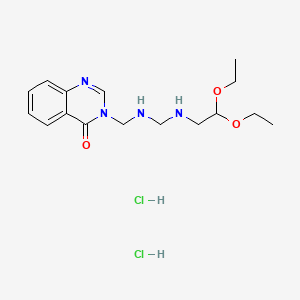

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
